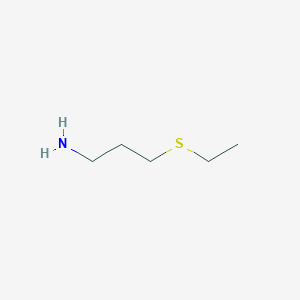

3-(Ethylsulfanyl)propan-1-amine

Description

Contextual Significance of Alkyl Amine and Thioether Compounds in Contemporary Chemistry

Alkyl amines and thioethers are foundational classes of organic compounds that play a pivotal role in a vast array of chemical disciplines. Alkyl amines, derived from ammonia (B1221849), are characterized by a nitrogen atom bonded to at least one alkyl group. chemeo.com Their basicity and nucleophilicity make them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemeo.com The amine functional group is a key component of many biologically active molecules, including amino acids and neurotransmitters, and its presence can significantly influence a molecule's solubility and biological interactions. wikipedia.org

Thioethers, the sulfur analogs of ethers, feature a sulfur atom bonded to two organic groups. nih.gov The sulfur atom in a thioether imparts distinct chemical properties, including a greater nucleophilicity compared to its oxygen counterpart and the ability to be oxidized to form sulfoxides and sulfones. nih.govnist.gov These properties make thioethers valuable intermediates in organic synthesis and have led to their incorporation into materials with specific electronic and physical characteristics. libretexts.org Furthermore, thioether linkages are present in important biological molecules like methionine. nih.gov

The combination of both an alkyl amine and a thioether within a single molecule, as seen in 3-(Ethylsulfanyl)propan-1-amine, creates a bifunctional platform with synergistic potential. The amine group provides a site for reactions such as acylation, alkylation, and the formation of imines, while the thioether offers opportunities for metal coordination, oxidation, and C-S bond cleavage reactions. nist.govresearchgate.net This duality allows for the construction of complex molecular architectures and the development of novel catalysts and functional materials.

Research Landscape and Emerging Opportunities for this compound

The current research landscape for functionalized amines and thioethers is vibrant and expanding. A significant area of focus is the development of bifunctional ligands for catalysis. Thioether-amine ligands have been shown to be effective in a variety of transition metal-catalyzed reactions, including asymmetric allylic etherification and hydrogenation. researchgate.netacsgcipr.org The "soft" sulfur donor and "hard" nitrogen donor can coordinate to a metal center, influencing its electronic properties and the stereochemical outcome of the reaction. The specific arrangement of the amine and thioether in this compound makes it a promising candidate for the synthesis of novel chiral ligands for asymmetric catalysis.

Another burgeoning area of research is the site-selective functionalization of amines. mdpi.com The ability to selectively modify one part of a molecule while leaving other functional groups intact is a key challenge in organic synthesis. The distinct reactivity of the amine and thioether groups in this compound could allow for sequential and orthogonal functionalization, enabling the creation of diverse molecular scaffolds from a single starting material. For instance, the amine could be protected while the thioether is oxidized, or the amine could be acylated followed by a reaction at the sulfur atom.

Furthermore, the development of novel materials with tailored properties is a constant pursuit in chemistry. The incorporation of thioether-amine moieties into polymers or onto surfaces can impart specific functionalities. For example, polyether amines have been investigated as recyclable catalysts for oxidation reactions. The presence of both a basic amine and a polarizable sulfur atom in this compound suggests its potential as a monomer or surface modifying agent for applications in areas such as adhesion, chelation of heavy metals, or the creation of self-assembling monolayers.

Scope and Strategic Objectives of Academic Inquiry into the Compound

The strategic objectives for the academic investigation of this compound are multifaceted and aim to fully exploit its bifunctional nature. A primary objective is the comprehensive characterization of its fundamental reactivity. This includes detailed studies of its acid-base properties, its behavior as a nucleophile, and its susceptibility to oxidation at the sulfur center. Understanding these fundamental aspects is crucial for its effective utilization in more complex applications.

A second key objective is the exploration of its utility as a versatile building block in organic synthesis. This involves developing efficient and selective methods to functionalize either the amine or the thioether group, or both. The synthesis of libraries of derivatives of this compound would provide a valuable collection of compounds for screening in drug discovery and materials science. For instance, its use in the synthesis of γ-amino-carbonyl compounds via radical processes represents a potential avenue for creating novel molecular frameworks. nist.gov

A third strategic direction is the design and synthesis of novel ligands for catalysis based on the this compound scaffold. By introducing chiral elements or modifying the steric and electronic properties of the molecule, it may be possible to develop highly effective and selective catalysts for a range of important chemical transformations. The modular nature of the compound, allowing for modification at both the nitrogen and sulfur atoms, makes it an attractive platform for ligand design. researchgate.netacsgcipr.org

Finally, a long-term objective is to investigate the potential applications of this compound and its derivatives in materials science. This could involve its polymerization to form functional polymers, its grafting onto surfaces to create modified interfaces, or its use in the formation of coordination polymers and metal-organic frameworks. The unique combination of a flexible alkyl chain and two distinct functional groups suggests that it could be a valuable component in the design of "smart" materials that respond to external stimuli.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-2-7-5-3-4-6/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUANZDIYFLGXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614609 | |

| Record name | 3-(Ethylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53056-86-3 | |

| Record name | 3-(Ethylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 3 Ethylsulfanyl Propan 1 Amine

Development of Convergent and Divergent Synthetic Routes

The synthesis of 3-(Ethylsulfanyl)propan-1-amine can be achieved through both convergent and divergent approaches. Convergent syntheses involve the separate synthesis of key fragments followed by their coupling, while divergent syntheses start from a common intermediate that is elaborated into the final product.

Amination Reactions for Propan-1-amine Core Formation

A fundamental step in many synthetic routes is the formation of the propan-1-amine core. This is often achieved through various amination reactions. One common strategy is the reductive amination of a suitable carbonyl precursor. organic-chemistry.orgyoutube.com This involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. organic-chemistry.orgyoutube.com The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com

Another approach involves the Gabriel synthesis, which provides a method for the synthesis of primary amines by the alkylation of phthalimide (B116566) followed by hydrolysis. youtube.comyoutube.com This method is particularly useful for avoiding over-alkylation, a common side reaction in direct alkylation of ammonia. youtube.com

Alkyl Thioether Bond Formation Strategies

The formation of the ethyl thioether bond is another critical transformation. A prevalent method is the nucleophilic substitution (SN2) reaction between an alkyl halide and a thiol or thiolate. masterorganicchemistry.com For instance, reacting a 3-halopropylamine derivative with ethanethiol (B150549) or its corresponding thiolate would yield the desired product. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Alternatively, the anti-Markovnikov addition of thiols to alkenes provides a route to linear thioethers. organic-chemistry.org This can be achieved under various conditions, including using cerium chloride as a catalyst or simply in water at room temperature without any additives. organic-chemistry.org

The table below summarizes some common strategies for thioether formation:

| Reaction Type | Reactants | Key Features |

| SN2 Reaction | Alkyl halide, Thiol/Thiolate | Resembles Williamson ether synthesis; proceeds with inversion of stereochemistry. masterorganicchemistry.com |

| Michael Addition | Activated Alkene, Thiol | Conjugate addition to α,β-unsaturated carbonyl compounds. acsgcipr.org |

| Thio-ene/yne Reaction | Alkene/Alkyne, Thiol | Radical process for thioether formation. acsgcipr.org |

| Metal-Catalyzed Thiolation | Aryl/Heteroaryl Halide, Thiol | Typically uses palladium or other transition metal catalysts. acsgcipr.org |

Reductive Pathways in Amine Synthesis

Reductive pathways are integral to many amine syntheses. As mentioned in the context of amination, the reduction of imines formed from carbonyls and amines is a key step in reductive amination. organic-chemistry.orgyoutube.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. youtube.com

Furthermore, the reduction of other nitrogen-containing functional groups can also lead to amines. For example, the reduction of nitriles, amides, and nitro compounds can all serve as pathways to primary amines. youtube.com

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. organic-chemistry.orgwiley.com While specific MCRs for the direct synthesis of this compound are not extensively documented, precursors containing either the aminopropane or the ethylthio moiety could potentially be incorporated into MCRs. For instance, a primary amine can participate in well-known MCRs like the Ugi or Passerini reactions. organic-chemistry.org Similarly, a thiol-containing component could be envisioned in certain MCRs. The Mannich reaction, for example, involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, and could be adapted to include precursors with the desired functionalities. researchgate.netnih.gov

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation.

Identification and Characterization of Reaction Intermediates

The formation of this compound through reductive amination involves the initial formation of an imine or iminium ion intermediate. youtube.comyoutube.com This intermediate is formed by the condensation of a carbonyl group with the amine. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

In the context of thioether formation via SN2 reactions, the mechanism involves the backside attack of the nucleophilic sulfur atom on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.com

In radical-based thioether syntheses, such as the thio-ene reaction, the mechanism proceeds through the addition of a thiyl radical to the double bond, followed by hydrogen atom transfer. acsgcipr.org

Electrochemical methods have also been employed to study the oxidation of tertiary amines, leading to the identification of short-lived intermediates such as α-amino radical cations and iminium cations through techniques like online mass spectrometry. nih.gov While not directly studying this compound, these studies provide insight into the reactivity of the amine functionality.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The initial step, the formation of 3-(ethylsulfanyl)propanenitrile via the reaction of 3-chloropropanenitrile with sodium ethanethiolate, is a classic example of a Williamson ether synthesis-type reaction, in this case, forming a thioether. This SN2 reaction is generally thermodynamically favorable due to the formation of a stable sodium chloride salt. The reaction rate is dependent on the concentration of both the alkyl halide and the thiolate, the nature of the solvent, and the temperature. Polar aprotic solvents are typically preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus increasing its reactivity.

The subsequent reduction of the nitrile group to a primary amine is a highly exothermic process. The choice of reducing agent and reaction conditions significantly influences the kinetics. Catalytic hydrogenation, for instance, using Raney nickel, is a common industrial method. wikipedia.org The reaction rate in this case is dependent on factors such as hydrogen pressure, temperature, catalyst loading, and the presence of any catalyst poisons. The use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether also provides an effective, though less atom-economical, route. studymind.co.uklibretexts.org

| Reaction Step | General Kinetic Factors | General Thermodynamic Profile |

| Thioether Formation | Concentration of reactants, solvent polarity, temperature | Exergonic, driven by the formation of a stable salt |

| Nitrile Reduction | Hydrogen pressure, temperature, catalyst activity, substrate concentration | Highly Exergonic |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, employing computational chemistry methods such as Density Functional Theory (DFT), can provide profound insights into the reaction mechanisms, transition state geometries, and activation energies involved in the synthesis of this compound. Although specific studies on this molecule are not prevalent, the principles can be applied to its proposed synthetic pathways.

For the SN2 reaction to form the thioether, theoretical modeling can be used to visualize the transition state, where the nucleophilic sulfur atom attacks the carbon atom bearing the chlorine, and the C-Cl bond is concurrently broken. These models can predict the activation energy barrier, which is a key determinant of the reaction rate, and can also elucidate the role of the solvent in stabilizing the transition state.

In the case of nitrile reduction, theoretical models can help in understanding the interaction of the nitrile with the catalyst surface in heterogeneous catalysis or with the hydride reagent in chemical reductions. For catalytic hydrogenation, modeling can illustrate the adsorption of the nitrile onto the catalyst, the stepwise addition of hydrogen atoms, and the desorption of the final amine product. This can aid in the rational design of more efficient and selective catalysts. For reductions with metal hydrides, computational studies can model the coordination of the hydride to the nitrile carbon and the subsequent steps of the reduction process. nih.gov

| Modeled Aspect | Insights from Theoretical Modeling |

| SN2 Transition State | Geometry of the transition state, activation energy, solvent effects |

| Nitrile-Catalyst Interaction | Adsorption energies, preferred binding modes, surface reaction pathways |

| Hydride Reduction Mechanism | Stepwise mechanism of hydride addition, role of the Lewis acidic metal |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by focusing on atom economy, the use of sustainable solvents, and the development of efficient catalytic protocols.

Atom-Economical Synthesis Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

In the proposed synthesis of this compound from 3-chloropropanenitrile and ethanethiol, the first step has a good atom economy, with the only byproduct being sodium chloride. The subsequent reduction of the nitrile to the amine via catalytic hydrogenation is a 100% atom-economical reaction, as it involves the addition of hydrogen.

In contrast, using a stoichiometric reducing agent like LiAlH₄ would result in a lower atom economy due to the formation of metal salt byproducts that need to be disposed of. The Gabriel synthesis, another method for producing primary amines, is known for its very low atom economy. wikipedia.org

| Synthetic Route | Key Transformation | Atom Economy |

| Proposed Route | Catalytic Hydrogenation | High |

| Alternative Route | LiAlH₄ Reduction | Low |

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Current time information in Bangalore, IN. For the synthesis of this compound, several green solvent options can be considered.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Current time information in Bangalore, IN. While the organic reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction. For the nitrile reduction step, water can also be a suitable solvent, especially with certain water-soluble catalysts.

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. masterorganicchemistry.com They are mixtures of compounds that have a much lower melting point than the individual components. DESs are often biodegradable, have low vapor pressure, and can be tailored for specific applications.

In some cases, it may be possible to conduct the reactions under solvent-free conditions, particularly if the reactants are liquids at the reaction temperature. This would eliminate the need for a solvent altogether, leading to a significant reduction in waste.

Development of Catalytic Protocols for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of this compound, the development of advanced catalytic protocols is key to enhancing efficiency.

In the catalytic hydrogenation of the nitrile intermediate, research could focus on developing more active and selective catalysts. Nanoparticle-based catalysts, for example, can offer high surface area and unique catalytic properties. The use of non-precious metal catalysts is also a key area of research to improve the sustainability and reduce the cost of the process.

Spectroscopic Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound remains largely unavailable in the public domain. As a result, a comprehensive and in-depth analysis of its structural and spectroscopic characteristics, as initially intended, cannot be provided at this time.

The requested article, which was to focus on the "Advanced Spectroscopic and Structural Characterization of this compound," required specific, experimentally determined data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy. This includes precise chemical shifts, spin-spin coupling constants, and vibrational band assignments, which are essential for a thorough scientific discussion of the compound's molecular structure and dynamics.

Searches for 1H NMR, 13C NMR, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC for this compound did not yield any specific experimental spectra. Similarly, efforts to locate detailed Infrared (IR) and Raman spectroscopic data, which are crucial for identifying functional groups and analyzing conformational properties, were unsuccessful.

While information on related compounds, such as propylamine (B44156) and other alkylthioamines, is available and can offer general insights into the expected spectral regions for the functional groups present in this compound, this information is not a substitute for direct experimental data on the compound of interest. A scientifically accurate and authoritative article as requested cannot be constructed based on analogies alone.

The absence of such fundamental data in publicly accessible resources prevents a detailed exploration of the following outlined topics:

Advanced Spectroscopic and Structural Characterization of 3 Ethylsulfanyl Propan 1 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Conformational Analysis Based on Vibrational Modes

Without access to primary spectroscopic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and experimental investigation are needed to be published in the scientific community to enable a complete spectroscopic and structural characterization of 3-(Ethylsulfanyl)propan-1-amine.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The monoisotopic mass of the compound, with the chemical formula C₅H₁₃NS, is calculated to be 119.07687 Da. uni.lu This precise mass measurement is crucial for unequivocally identifying the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 120.08415 |

| [M+Na]⁺ | 142.06609 |

| [M+K]⁺ | 158.04003 |

This table presents predicted m/z values for common adducts of this compound, which are useful for its identification in various ionization conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

The primary fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are anticipated.

Pathway A: Cleavage of the C₂-C₃ bond would result in the loss of an ethyl radical and the formation of a characteristic iminium ion at m/z 30. docbrown.info

Pathway B: Cleavage of the C₁-C₂ bond would lead to the loss of a larger, sulfur-containing radical and is generally less favored.

Another potential fragmentation site is the carbon-sulfur bond. Cleavage of this bond can also occur, leading to fragments characteristic of the thioether moiety. The presence of the sulfur atom can influence the fragmentation, although the alpha-cleavage at the amine group is expected to be a dominant pathway. libretexts.org

Table 2: Predicted Major Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| 120.08 ([M+H]⁺) | [CH₂=NH₂]⁺ | 30.03 | CH₃CH₂SCH₂CH₂• |

| 120.08 ([M+H]⁺) | [M+H - CH₃CH₂]⁺ | 91.04 | •CH₂CH₃ |

This table outlines the expected major fragment ions for this compound based on established fragmentation patterns for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Despite a thorough search of available scientific literature, no published X-ray crystallography data for this compound or its salts could be located. Therefore, the following subsections, which would typically detail the findings from such an analysis, cannot be completed with experimental data for this specific compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available as no crystallographic studies have been reported.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Non-Covalent Contacts

A detailed analysis of intermolecular interactions, such as hydrogen bonding involving the primary amine group and non-covalent contacts involving the ethyl and propyl chains, is not possible without crystallographic data.

Conformational Preferences and Torsional Angles in the Crystalline Phase

The conformational preferences and specific torsional angles of the C-C, C-N, and C-S bonds in the crystalline phase of this compound remain undetermined due to the absence of X-ray diffraction data. Theoretical conformational analysis suggests that thioether moieties often adopt a gauche conformation around the C-S-C-C torsion angle, but this cannot be confirmed experimentally for the solid state of this compound. mdpi.com

Theoretical and Computational Chemistry Studies on 3 Ethylsulfanyl Propan 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For 3-(Ethylsulfanyl)propan-1-amine, these calculations can elucidate its most stable three-dimensional shape, its electronic reactivity, and its spectroscopic signatures.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. stackexchange.com For a flexible molecule like this compound, this process is complicated by the presence of multiple rotatable single bonds (specifically the C-C, C-S, and C-N bonds), leading to numerous possible conformations.

A thorough conformational analysis is essential. This is typically performed by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The results can be plotted on a potential energy surface (PES) to identify all stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Due to its flexible propyl chain, this compound is expected to have several low-energy conformers, likely differing in the gauche and anti arrangements around the C-S-C-C, S-C-C-C, and C-C-C-N bonds.

Calculations would typically be performed using a DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311++G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVDZ to accurately account for non-covalent interactions. nih.gov The table below shows illustrative data for the types of geometric parameters that would be determined for the lowest-energy conformer.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Length | Angle | Value | Angle | Value |

| C-S | 1.82 | C-S-C | 98.9 | C-S-C-C | 180.0 (anti) |

| S-C | 1.82 | S-C-C | 112.5 | S-C-C-C | -65.0 (gauche) |

| C-C | 1.54 | C-C-C | 113.0 | C-C-C-N | 179.5 (anti) |

| C-N | 1.47 | C-C-N | 111.8 | H-N-C-C | 60.0 |

| N-H | 1.01 | H-N-H | 106.5 | - | - |

| C-H | 1.09 | H-C-H | 109.5 | - | - |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the kinetic stability and chemical reactivity of a molecule. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, making these the likely sites for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the alkyl framework. The HOMO-LUMO gap can be calculated from the orbital energies obtained through DFT calculations. youtube.comyoutube.com Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

| Parameter | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.5 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 8.0 | Indicates kinetic stability and chemical reactivity. researchgate.net |

| Chemical Hardness | η | 4.0 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 2.5 | Measures the ability to attract electrons. |

| Electrophilicity Index | ω | 0.78 | Quantifies the electrophilic character of the molecule. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govrsc.org The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would clearly highlight the nucleophilic character of the amine and thioether functional groups. The most negative potential (red) would be localized around the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group and, to a lesser extent, the hydrogens on the alkyl chain would exhibit positive potential (blue), making them potential sites for hydrogen bonding or interaction with nucleophiles.

Computational chemistry can predict the vibrational spectrum (e.g., Infrared and Raman spectra) of a molecule. A frequency calculation, performed at the optimized geometry, determines the normal modes of vibration. uni-muenchen.de This requires calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). gaussian.com The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum.

For a theoretical spectrum to be valid, the geometry must be fully optimized at the same level of theory. gaussian.com The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. For this compound, this analysis would predict characteristic vibrational modes, such as N-H stretching and bending, C-H stretching, C-N stretching, and the C-S stretching frequencies, which could be used to identify the compound experimentally.

| Vibrational Mode | Typical Unscaled Calculated Frequency (cm-1) | Expected Experimental Region (cm-1) | Description |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3500 | 3300-3500 | Vibration of the amine group hydrogens. |

| N-H Symmetric Stretch | ~3400 | 3250-3400 | Vibration of the amine group hydrogens. |

| C-H Aliphatic Stretch | ~3000 | 2850-2960 | Stretching of C-H bonds in the ethyl and propyl groups. |

| N-H Scissoring (Bend) | ~1620 | 1590-1650 | Bending motion of the -NH2 group. |

| C-N Stretch | ~1100 | 1020-1250 | Stretching of the carbon-nitrogen bond. |

| C-S Stretch | ~700 | 600-750 | Stretching of the carbon-sulfur bond. |

Non-linear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change under a strong electromagnetic field, such as that from a laser. Molecules with significant NLO responses are of interest for applications in telecommunications and optical data storage. The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response.

Computational methods can predict the first hyperpolarizability of a molecule. mdpi.com For a molecule to have a non-zero β value, it must lack a center of inversion. Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large β values. While this compound lacks a large conjugated system, the presence of the electron-donating amine and thioether groups creates a charge asymmetry that would result in a non-zero, albeit likely modest, first hyperpolarizability. mdpi.com Calculations would involve applying a theoretical electric field and computing the resulting change in the molecule's dipole moment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model a system (e.g., one or more molecules, often in a solvent) by applying the principles of classical mechanics. nih.gov Atoms are treated as spheres, and the forces between them are described by a force field. By solving Newton's equations of motion, MD generates a trajectory that shows how the positions and velocities of all atoms evolve.

For this compound, an MD simulation could be used to explore its conformational landscape in a more dynamic and realistic context, for instance, in an aqueous solution. elifesciences.orgnih.gov The simulation would reveal the relative populations of different conformers, the timescales of transitions between them, and how the molecule's flexibility is influenced by interactions with solvent molecules. This provides a much richer understanding of the molecule's behavior than a static quantum mechanical picture alone. mdpi.com Key insights from an MD simulation would include the preferred hydrogen bonding patterns between the amine group and water, and the hydrophobic collapse or extension of the alkyl chain in different environments.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a localized framework that aligns with the familiar Lewis structure concepts of chemical bonding. wikipedia.orguni-muenchen.denumberanalytics.com This approach provides a detailed picture of the electron density distribution within a molecule, allowing for a quantitative assessment of atomic charges, hybridization, and the stabilizing effects of electron delocalization. nih.govq-chem.com For this compound, NBO analysis is particularly insightful for understanding the interactions involving the lone pairs on the nitrogen and sulfur atoms and their influence on the molecule's structure and stability.

In the case of this compound, the key donor orbitals are the lone pairs on the nitrogen atom of the amine group and the two lone pairs on the sulfur atom of the ethylsulfanyl group. These lone pairs can delocalize into neighboring antibonding orbitals.

The primary hyperconjugative interactions expected for this compound would include:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbon-carbon bond.

n(N) → σ(C-H)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent carbon-hydrogen bonds.

n(S) → σ(C-C)*: Interaction of the sulfur lone pairs with the antibonding orbital of the adjacent carbon-carbon bond.

n(S) → σ(C-H)*: Interaction of the sulfur lone pairs with the antibonding orbitals of adjacent carbon-hydrogen bonds on the propyl and ethyl chains.

σ(C-H) → σ(C-C)* and σ(C-C) → σ(C-C)*: Standard hyperconjugative effects involving the sigma bonds of the alkyl framework.

The lone pairs on sulfur are generally higher in energy and more diffuse than the nitrogen lone pair, which can lead to significant hyperconjugative interactions with adjacent acceptor orbitals. masterorganicchemistry.com The analysis of these E(2) values provides a quantitative ranking of the most important delocalization pathways that contribute to the molecule's electronic stabilization.

While specific computational results for this compound are not available, the following table provides a theoretical representation of the principal hyperconjugative interactions and their expected stabilization energies based on NBO analyses of similar alkyl amines and thioethers. wisc.eduyoutube.com

Table 1: Theoretical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | σ* (C-C) | 3.85 | 1.10 | 0.058 |

| LP (1) N | σ* (C-H) | 2.50 | 1.20 | 0.049 |

| LP (1) S | σ* (C-C) | 2.15 | 0.95 | 0.041 |

| LP (2) S | σ* (C-C) | 1.90 | 0.98 | 0.039 |

| σ (C-H) | σ* (C-C) | 5.10 | 1.55 | 0.081 |

| σ (C-C) | σ* (C-C) | 2.95 | 1.60 | 0.062 |

Note: This table is illustrative and presents hypothetical, yet plausible, values for the principal interactions to demonstrate the insights gained from an NBO analysis. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between them.

This analysis reveals that delocalization from the nitrogen lone pair and from the C-H sigma bonds into adjacent C-C antibonding orbitals are significant stabilizing factors for the molecule. wisc.eduyoutube.com The study of these bonding and hyperconjugative interactions through NBO analysis provides a fundamental understanding of the electronic factors governing the stability and conformational preferences of this compound.

Chemical Reactivity, Derivatization, and Functionalization Strategies of 3 Ethylsulfanyl Propan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 3-(Ethylsulfanyl)propan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, rendering it nucleophilic. Current time information in Bangalore, IN.nih.gov This inherent nucleophilicity allows it to readily participate in a variety of chemical transformations.

Alkylation and Acylation Reactions

The nucleophilic nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is harnessed in alkylation and acylation reactions.

Alkylation: Primary amines can react with alkyl halides in nucleophilic substitution reactions. organic-chemistry.org The reaction with this compound would lead to the formation of secondary and potentially tertiary amines, depending on the reaction conditions and stoichiometry of the reactants. A subsequent reaction can lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov

Acylation: Acylation of the primary amine with acyl chlorides or acid anhydrides is a common method for the formation of amides. wordpress.comlibretexts.orgsavemyexams.com This reaction is typically rapid and results in the formation of a stable N-substituted amide. libretexts.org For instance, the reaction of this compound with an acyl chloride like acetyl chloride would yield N-(3-(ethylthio)propyl)acetamide.

Table 1: Representative Alkylation and Acylation Reactions of the Amine Moiety

| Reaction Type | Reagent Class | Specific Example | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Secondary Amine |

| Acylation | Acyl Chloride | Acetyl chloride (CH₃COCl) | N-substituted Amide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-substituted Amide |

Condensation and Imine Formation

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. youtube.comlibretexts.org The control of pH is crucial, as a pH around 5 is generally optimal for imine formation. libretexts.orglibretexts.org

The reaction of this compound with an aldehyde, for example, benzaldehyde, would result in the formation of the corresponding N-benzylidene-3-(ethylthio)propan-1-amine. doubtnut.com

Table 2: Examples of Condensation Reactions for Imine Formation

| Carbonyl Compound | Product (Imine) |

|---|---|

| Acetone (B3395972) | N-(propan-2-ylidene)-3-(ethylthio)propan-1-amine |

| Benzaldehyde | N-benzylidene-3-(ethylthio)propan-1-amine |

| Cyclohexanone | N-(cyclohexylidene)-3-(ethylthio)propan-1-amine |

Reactivity of the Thioether Moiety

The sulfur atom in the thioether group of this compound also possesses lone pairs of electrons, allowing it to participate in its own set of characteristic reactions, distinct from the amine functionality.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. organic-chemistry.orgorganic-chemistry.org The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Stronger oxidizing conditions or a higher stoichiometry of the oxidant can lead to the formation of the corresponding sulfone. organic-chemistry.org

Table 3: Oxidation Products of the Thioether Moiety

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| Hydrogen Peroxide (1 equiv.) | 3-(Ethylsulfinyl)propan-1-amine | Sulfoxide |

| m-CPBA (1 equiv.) | 3-(Ethylsulfinyl)propan-1-amine | Sulfoxide |

| Hydrogen Peroxide (>2 equiv.) | 3-(Ethylsulfonyl)propan-1-amine | Sulfone |

| Potassium Permanganate | 3-(Ethylsulfonyl)propan-1-amine | Sulfone |

Alkylation of Sulfur to Form Sulfonium (B1226848) Salts

Similar to the amine group, the sulfur atom of the thioether is nucleophilic and can be alkylated by reacting with alkyl halides to form ternary sulfonium salts. nih.gov These salts are analogous to quaternary ammonium salts formed from the alkylation of tertiary amines. The reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkyl halide, resulting in a positively charged sulfur center.

Role as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable and versatile building block in organic synthesis. amerigoscientific.comenamine.netresearchgate.net The ability to selectively react at either the amine or the thioether allows for the stepwise introduction of different functionalities, leading to the construction of more complex molecules.

For instance, the amine can be used as a handle to introduce the entire molecule into a larger structure, for example, in the synthesis of heterocyclic compounds or as a component in the development of pharmaceuticals and agrochemicals. amerigoscientific.comenamine.net The thioether can be subsequently oxidized to a sulfoxide or sulfone, which can act as a chiral auxiliary or a key functional group in various biologically active compounds. The selective derivatization of both the amine and thioether moieties opens up pathways to a wide array of polyfunctionalized molecules that are of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Precursor for Heterocyclic Ring Systems

The presence of a nucleophilic amine and a sulfur atom separated by a propyl chain makes this compound a potential precursor for the synthesis of saturated heterocyclic systems, particularly 1,3-thiazines. While direct synthesis of 1,3-thiazines often involves the reaction of 1,3-amino thiols with carbonyl compounds, the analogous amino thioether could potentially undergo cyclization reactions under specific conditions.

One plausible, though not explicitly documented, pathway involves the reaction with aldehydes or ketones. For instance, the reaction of this compound with formaldehyde (B43269) could theoretically lead to the formation of a 1,3-thiazinane (B8806883) derivative. This type of condensation is well-established for primary amines and formaldehyde. pw.edu.plresearchgate.net The reaction would likely proceed through the formation of an iminium ion intermediate, which could then be trapped intramolecularly by the sulfur atom.

The general reaction of primary amines with aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation in organic chemistry. Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgorganic-chemistry.org The acid-catalyzed condensation of the primary amine of this compound with a carbonyl compound would form a carbinolamine intermediate, which then dehydrates to an imine. In the context of forming a heterocyclic ring, if the thioether can be induced to participate, a subsequent cyclization step would yield the desired heterocycle.

While specific examples utilizing this compound as a direct precursor for heterocycles are not extensively reported in peer-reviewed literature, the fundamental reactivity of its constituent functional groups suggests its potential in this area. The synthesis of substituted piperidines from various amino precursors is a widely explored field, and similar strategies could be adapted for the synthesis of sulfur-containing heterocycles from this amino thioether. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Potential Product Class | Reaction Type | Reference(s) (Analogous Reactions) |

| This compound | Formaldehyde | 1,3-Thiazinanes | Cyclocondensation | pw.edu.plresearchgate.net |

| This compound | Aldehyde/Ketone | Imines (Schiff Bases) | Condensation | Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgorganic-chemistry.org |

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology and drug discovery, molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. The bifunctional nature of this compound makes it an attractive starting material for the creation of novel molecular scaffolds. nih.govresearchgate.netnih.gov Its two distinct functional groups, the primary amine and the thioether, offer orthogonal handles for derivatization, allowing for the systematic exploration of chemical space in the search for new bioactive compounds.

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The thioether, while generally less reactive, can be oxidized to the corresponding sulfoxide or sulfone, which not only changes the steric and electronic properties of the molecule but also introduces a hydrogen bond acceptor. organic-chemistry.orgnih.gov This dual functionality is a key feature in fragment-based drug design and combinatorial chemistry, where libraries of related compounds are synthesized to screen for biological activity. mdpi.com

For example, the amine could be coupled to a carboxylic acid-containing fragment, while the thioether remains available for later stage functionalization. This strategy allows for the rapid generation of a library of diverse molecules from a common intermediate. The sulfonamide scaffold, for instance, is a prominent feature in many FDA-approved drugs, and derivatization of the amine in this compound with a sulfonyl chloride would lead to a sulfonamide with a flexible thioether-containing side chain. mdpi.com

While specific examples of this compound being used as a central scaffold in major drug discovery programs are not prevalent in the public domain, its structural motifs are found in more complex molecules investigated for their biological activity. For instance, compounds containing a 3-(phenylthio)propan-1-one scaffold with an appended amine have been synthesized and evaluated for their cytotoxic effects. This highlights the utility of the underlying carbon-sulfur-amine framework in constructing biologically relevant molecules.

Controlled Functionalization and Derivatization for Specific Research Applications

The ability to selectively modify one functional group in the presence of another is a cornerstone of modern organic synthesis. For this compound, this allows for its tailored derivatization for specific research applications.

The primary amine is the more nucleophilic and reactive of the two functional groups. It can be selectively acylated using a variety of reagents and conditions. For example, N-acylation can be achieved using acyl chlorides or anhydrides. Mild and efficient methods for the N-acylation of amines have been developed, some of which are performed under solvent-free conditions or with catalytic promoters. These methods can be used to introduce a wide range of acyl groups, thereby modulating the lipophilicity, steric bulk, and hydrogen bonding capacity of the resulting amide.

The thioether can be selectively oxidized to a sulfoxide or a sulfone. The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using reagents such as hydrogen peroxide in acetic acid under transition-metal-free conditions. nih.gov Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or by adjusting the reaction conditions, such as using specific catalysts or higher temperatures. nih.gov The resulting sulfoxides and sulfones have significantly different electronic and steric properties compared to the starting thioether, and the sulfoxide introduces a chiral center at the sulfur atom.

Below are representative tables of these functionalization strategies, based on general and analogous reactions.

Table of N-Acylation Reactions

| Amine Substrate (Analogous) | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference(s) (Analogous Reactions) |

| Primary Amines | Acetyl Chloride | Iodine, Room Temp, Solvent-Free | N-Acetylated Amine | High | |

| Heterocyclic Amines | Benzoyl Chloride | Clay, Room Temp, Solvent-Free | N-Benzoylated Amine | 69-97 | |

| Various Amines | Ethyl Acetate | Acetic Acid (cat.), 80-120 °C | N-Acetylated Amine | Excellent |

Table of S-Oxidation Reactions

| Thioether Substrate (Analogous) | Oxidizing Agent | Catalyst/Conditions | Product | Selectivity/Yield | Reference(s) (Analogous Reactions) |

| Various Sulfides | 30% Hydrogen Peroxide | Tantalum Carbide | Sulfoxide | High Yield | nih.govnih.gov |

| Various Sulfides | 30% Hydrogen Peroxide | Niobium Carbide | Sulfone | High Yield | nih.gov |

| Methyl Phenyl Sulfide | 30% Hydrogen Peroxide | Glacial Acetic Acid, Room Temp | Sulfoxide | 98% | |

| Thioanisole | 30% Hydrogen Peroxide | PAMAM-G1-PMo, 30 °C | Sulfoxide | >90% |

Applications in Advanced Materials Science and Polymer Chemistry Research

Incorporation of 3-(Ethylsulfanyl)propan-1-amine into Polymeric Architectures

The dual functionality of this compound allows it to be integrated into polymer chains through different mechanisms, serving as a monomer, a cross-linking agent, or a chain extender. This versatility enables the synthesis of polymers with tailored properties.

This compound can act as a monomer in step-growth polymerization reactions. The primary amine group can react with various functional groups, such as carboxylic acids, acyl chlorides, isocyanates, and epoxides, to form amide, imide, urea, or urethane (B1682113) linkages, respectively. The presence of the ethylsulfanyl group within the polymer backbone introduces a flexible thioether linkage, which can influence the polymer's thermal and mechanical properties.

For instance, in the synthesis of poly(β-amino ester)s (PBAEs), amine-functional monomers are crucial. nih.gov While the synthesis of amine-functional polymers can be challenging due to the instability of some amine monomers, more stable amine monomers are often expensive and can lead to chain transfer issues during polymerization. google.com The incorporation of amine-containing monomers is a key strategy in developing functional polymers for various applications, including gene delivery. nih.govgoogle.com

The bifunctionality of this compound also allows it to function as a cross-linking agent or a chain extender in polymer systems. mdpi.com Cross-linking involves the formation of chemical bonds between polymer chains, leading to a three-dimensional network structure. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. Amine-reactive cross-linkers are widely used to create these networks. nih.govspringernature.com The molar ratio of the cross-linking agent to the amine is a critical parameter that influences the final properties of the cross-linked polymer. google.com

As a chain extender, this compound reacts with prepolymers containing reactive end-groups, such as isocyanates in polyurethane synthesis, to increase the polymer's molecular weight. mdpi.com The structure of the chain extender significantly impacts the properties of the resulting polymer. researchgate.netresearchgate.net For example, in polyurethanes, the chain extender contributes to the formation of hard segments, which in turn affects the material's mechanical properties like tensile strength and hardness. mdpi.comscispace.com The use of different chain extenders allows for the tuning of properties to meet specific application requirements. mdpi.commdpi.com

The incorporation of this compound into a polymer's structure can significantly modify its properties.

Mechanical Properties: The introduction of the flexible thioether linkage from this compound can impact the mechanical behavior of polymers. For instance, in polyurethanes, the structure of the chain extender influences the degree of phase separation between hard and soft segments, which directly affects mechanical properties such as tensile strength and elongation at break. researchgate.netscispace.com Research on poly(carbonate-urethane)s has shown that sulfur-containing chain extenders can lead to high tensile strengths. researchgate.net The concentration of the polymer solution used for impregnation can also affect the tensile strength of composite materials. mdpi.com

Thermal Properties: The thermal stability of polymers can be influenced by the incorporation of this compound. The presence of specific functional groups can either increase or decrease the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. researchgate.net For example, grafting hydrophobic pendant groups can increase the Tg of a polymer. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of polymers, indicating the temperature at which the material starts to decompose. researchgate.netmdpi.com

Solution Properties: The amine group in this compound can impart pH-responsive behavior to polymers in aqueous solutions. At acidic pH, the amine group becomes protonated, leading to increased polymer solubility. nih.gov This property is particularly relevant for applications such as drug delivery and gene therapy, where pH-dependent release mechanisms are desirable. The charge state of the amine can also influence the degradation rate of certain polymers like poly(β-amino ester)s. nih.gov

Below is a table summarizing the potential effects of incorporating this compound on polymer properties:

| Property | Influence of this compound Incorporation | Research Findings |

| Mechanical Properties | Can enhance tensile strength and affect elongation at break. | Sulfur-containing chain extenders in poly(carbonate-urethane)s resulted in tensile strengths between 27.0–41.9 MPa. researchgate.net The tensile strength of composites can be influenced by the concentration of the polymer solution used for impregnation. mdpi.com |

| Thermal Properties | Can alter the glass transition temperature (Tg) and thermal stability. | Grafting of hydrophobic groups can increase a polymer's Tg. researchgate.net The decomposition temperature of polymers can be determined using TGA. researchgate.netmdpi.com |

| Solution Properties | Can introduce pH-responsiveness and affect polymer degradation rates. | Protonation of amine groups at acidic pH increases polymer solubility. nih.gov The deprotonated amine form can accelerate the hydrolysis of poly(β-amino ester)s. nih.gov |

Surface Modification and Functionalization of Materials

The reactive amine group of this compound makes it a suitable candidate for the surface modification and functionalization of various materials. This process involves chemically attaching the molecule to a material's surface to alter its properties, such as wettability, adhesion, and biocompatibility.

Amine-containing compounds, like aminosilanes, are frequently used for surface modification. soton.ac.uk For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a common agent for modifying surfaces like glass and various polymers. soton.ac.ukresearchgate.net The amine groups introduced onto the surface can then serve as anchor points for further chemical reactions, allowing for the attachment of other functional molecules. soton.ac.ukbohrium.com

The functionalization of porous materials, such as styrene-based polymers, with amines has been shown to enhance their performance in applications like carbon dioxide capture. mdpi.com The introduction of amine groups can significantly increase the adsorption selectivity for CO2. mdpi.com Similarly, modifying the surface of multi-walled carbon nanotubes with amine-containing silanes can improve their dispersion and thermal stability within a polymer matrix. researchgate.net

The success of surface modification can be confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which provide information about the chemical composition of the modified surface. soton.ac.ukresearchgate.netbohrium.com

Ligand Chemistry and Coordination Complexes Involving 3 Ethylsulfanyl Propan 1 Amine

Chelation Behavior and Coordination Modes of the Amine and Thioether Functionalities

The compound 3-(Ethylsulfanyl)propan-1-amine, with the chemical formula C₅H₁₃NS, possesses two distinct functional groups capable of coordinating to a metal center: a primary amine (-NH₂) and a thioether (-S-). The presence of both a hard nitrogen donor and a soft sulfur donor within the same molecule allows for a range of coordination behaviors, largely dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

The propane-1,3-diyl linker connecting the amine and thioether groups enables the ligand to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination to a metal center. This chelation is a key feature of its coordination chemistry.

Coordination Modes:

Bidentate (N,S) Chelation: This is the most common coordination mode, where both the nitrogen and sulfur atoms bind to the same metal center. This forms a thermodynamically stable six-membered chelate ring. The stability of such rings is a well-established principle in coordination chemistry.

Monodentate Coordination: Under certain conditions, the ligand may coordinate through only one of its donor atoms. Coordination through the harder amine group is generally favored with hard metal ions, while coordination through the softer thioether group is more likely with soft metal ions.

Bridging Coordination: The ligand can bridge two metal centers. This can occur in a bidentate fashion, with the nitrogen and sulfur atoms binding to different metal ions, or in a monodentate fashion where only one of the donor atoms acts as a bridge. This bridging capability is crucial for the formation of coordination polymers.

The preference for a particular coordination mode is influenced by Pearson's Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) will preferentially bind to the hard amine nitrogen, while soft metal ions (e.g., Ag⁺, Au⁺, Hg²⁺) will show a stronger affinity for the soft thioether sulfur. Borderline metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) can interact with both donor atoms, making them ideal candidates for forming stable chelate complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

For a hypothetical octahedral complex, such as [M(this compound)₂Cl₂], where M is a transition metal like Ni(II) or Co(II), one would expect the two ligand molecules to adopt a cis or trans configuration, with the two chloride ions occupying the remaining coordination sites. The M-N and M-S bond lengths would be indicative of the strength of the interaction, with shorter bond lengths suggesting stronger coordination.

Table 1: Expected Coordination Geometries for Metal Complexes of this compound

| Metal Ion (Example) | HSAB Classification | Likely Coordination Geometry | Expected Coordination Mode |

| Cr³⁺ | Hard Acid | Octahedral | Primarily through N, possible (N,S) chelation |

| Ag⁺ | Soft Acid | Linear or Trigonal Planar | Primarily through S, possible bridging |

| Cu²⁺ | Borderline Acid | Square Planar or Distorted Octahedral | Strong (N,S) chelation |

| Zn²⁺ | Borderline Acid | Tetrahedral | (N,S) chelation |

This interactive table allows users to filter based on the metal ion's HSAB classification to understand the likely coordination behavior.

Electronic Structure and Spectroscopic Properties of Coordination Compounds

The electronic structure and spectroscopic properties of coordination compounds containing this compound are determined by the nature of the metal-ligand interactions. Techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing these properties.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the functional groups. Upon coordination, the N-H stretching and bending vibrations of the amine group, as well as the C-S stretching vibration of the thioether group, are expected to shift to different frequencies compared to the free ligand.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons adjacent to the donor atoms will be significantly affected by coordination to the metal center.

Research on similar thioether-amine ligands has shown that the electronic properties can be tuned by modifying the substituents on the sulfur or nitrogen atoms, which in turn affects the spectroscopic signatures of their metal complexes.

Potential Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with porous structures, formed by the self-assembly of metal ions or clusters and organic linkers.

The bifunctional nature of this compound allows for the creation of frameworks with specific functionalities. The amine group can be utilized for its basic properties or as a site for post-synthetic modification, while the thioether group can offer a soft binding site for other metal ions or be involved in catalytic processes.

The formation of one-, two-, or three-dimensional coordination polymers can be controlled by the choice of the metal ion and the reaction conditions. For instance, a metal ion that favors a linear or square planar geometry might lead to the formation of 1D or 2D polymers, respectively, with the ligand bridging between the metal centers.

While the application of this compound in MOFs and coordination polymers is still an emerging area of research, the principles of crystal engineering suggest that this ligand holds potential for the design of new functional materials with applications in catalysis, gas storage, and sensing. The combination of hard and soft donor sites within a flexible backbone provides a versatile platform for creating complex and functional solid-state materials.

Catalysis Research Involving 3 Ethylsulfanyl Propan 1 Amine and Its Derivatives

Organocatalysis Mediated by the Amine Moiety

The primary amine group is a well-established functional moiety in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. While specific studies focusing solely on 3-(Ethylsulfanyl)propan-1-amine as a primary organocatalyst are not extensively documented in dedicated publications, the principles of amine-thiourea organocatalysis are highly relevant. In these systems, a primary or secondary amine is tethered to a hydrogen-bond donor like thiourea (B124793). The amine activates the carbonyl compound by forming an enamine, while the thiourea moiety activates the electrophile through hydrogen bonding. rsc.orgrsc.orgnih.gov

A plausible mechanism, analogous to established bifunctional amine-thiourea catalysis, involves the amine of a derivative of this compound reacting with a ketone or aldehyde to form an enamine intermediate. rsc.org This enamine then acts as a nucleophile, attacking an electrophile (like a nitroolefin or an imine) that is simultaneously activated by a hydrogen-bonding co-catalyst or an ancillary group on the catalyst itself. rsc.orgyoutube.com The thioether group in such a catalyst could play a secondary, non-covalent role in influencing the steric environment of the active site.

Bifunctional primary amine-thiourea catalysts have been successfully employed in a variety of enantioselective transformations, achieving high yields and excellent enantioselectivities. rsc.orgnih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Bifunctional Amine-Thiourea Organocatalysts

| Reaction Type | Catalyst Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|

| Nitro-Michael Reactions | Primary Amine-Thiourea | 58-95 | 64-98 |

| 1,4-Conjugate Additions | Primary Amine-Thiourea | High | High |

| Mannich-type Reactions | Primary Amine-Thiourea | Good-Excellent | Good-Excellent |

This table represents the general capabilities of primary amine-thiourea organocatalysts, which provides a framework for the potential application of derivatives of this compound. rsc.orgthieme-connect.de

Role as a Ligand in Homogeneous Transition Metal Catalysis

The combination of a soft thioether donor and a harder amine donor allows this compound and its derivatives to act as effective bidentate (N,S) ligands for a range of transition metals. researchgate.netbohrium.com Thioether ligands are known to stabilize transition metals, particularly in lower oxidation states, and can act as hemilabile groups, which can reversibly coordinate to the metal center, opening up a coordination site for substrate binding during the catalytic cycle. researchgate.net This hemilability is a crucial feature in many successful catalytic systems.

Nitrogen-thioether ligands have been explored in various transition-metal-catalyzed reactions. researchgate.netbohrium.com For example, complexes of ruthenium with thioether-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and evaluated as catalysts for the direct β-alkylation of secondary alcohols with primary alcohols and for the synthesis of amides from alcohols and amines. researchgate.net The thioether moiety plays a significant role in modulating the electronic and steric properties of the metal center, which in turn influences catalytic activity and selectivity. researchgate.net

Gold catalysis also benefits from thioether ligands. Gold(III) chloride complexes with thioether ligands have been shown to undergo photoinduced reduction to catalytically active gold(I) species. nih.gov These in situ generated catalysts have been successfully applied in the cyclization of N-propargylic amides to form oxazoles, demonstrating the utility of thioether ligands in facilitating gold-catalyzed transformations. nih.gov Copper(I) complexes with thioether ligands, often mimicking metalloprotein active sites, have also been widely studied for their structural diversity and potential in materials science. nih.gov

Heterogeneous Catalysis Using Surface-Immobilized Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Derivatives of this compound can be anchored to solid supports, such as silica (B1680970) or magnetic nanoparticles, to create robust heterogeneous catalysts. uzh.chmdpi.com

The functionalization typically involves modifying the amine or creating a derivative that can be covalently attached to the surface. For instance, a common method involves silanization of a support like silica or iron oxide nanoparticles with an organosilane, such as (3-mercaptopropyl)trimethoxysilane, to introduce thiol groups. mdpi.com While not a direct use of this compound, this demonstrates a highly relevant "grafting-through" approach where surface-bound thiol groups can be used to anchor catalytically active species or initiate polymerizations to create a functional shell. mdpi.com

Amino-functionalized supports are also widely used. uzh.ch For example, silicone nanofilaments (SNFs) have been functionalized with amino groups to serve as high-surface-area supports for catalytic applications. uzh.ch A derivative of this compound could be immobilized on such a support, with the amine group participating in the anchoring and the thioether available for metal coordination. This would create a recyclable catalyst for reactions like cross-coupling or oxidation, where the solid support prevents leaching of the metal and allows for simple recovery of the catalyst. Research into nickel and cobalt-based catalysts on silica supports for reductive amination highlights the effectiveness of using immobilized systems for producing valuable amine compounds. mdpi.com

Enantioselective Catalysis through Chiral Derivatization

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, and chiral ligands are central to this field. researchgate.net By introducing chirality into the structure of this compound, it can be transformed into a valuable ligand for enantioselective transition metal catalysis. Chirality can be introduced, for example, by using a chiral backbone or by modifying the substituents on the nitrogen or sulfur atoms.

Chiral thioether-containing ligands have been successfully applied in a wide array of asymmetric reactions, including palladium-catalyzed allylic alkylations (Tsuji-Trost reaction), hydrogenations, and conjugate additions. researchgate.net The sulfur atom, being a chiral center itself when appropriately substituted and coordinated to a metal, can directly influence the stereochemical outcome of the reaction. researchgate.net

A powerful strategy involves synthesizing chiral ligands from readily available sources like amino acids. mdpi.comresearchgate.net One could envision synthesizing a chiral derivative of this compound by forming an amide with a natural amino acid. The resulting N,S-ligand would possess a defined chiral environment. Such ligands, when complexed with metals like copper(I) or palladium(II), can create highly effective asymmetric catalysts. For instance, copper(I) complexes with chiral ligands derived from β-amino acids containing a thioether in a cyclic structure have been synthesized, demonstrating how a constrained chiral conformation can lead to unique geometric and optical properties. nih.gov

Table 2: Examples of Asymmetric Reactions Using Chiral Thioether and Amino Acid-Based Ligands

| Metal | Ligand Type | Reaction | Result |

|---|---|---|---|

| Palladium | Chiral S,N-heterodonor | Asymmetric Allylic Alkylation | High enantioselectivity |

| Rhodium | Chiral Thioether | Asymmetric Hydrogenation | Effective catalysis |

| Copper | Chiral Amino Acid Derivative | Asymmetric Conjugate Addition | High enantioselectivity |

This table illustrates the potential of chiral thioether and amine-based ligands in asymmetric catalysis, providing a basis for the application of chiral derivatives of this compound. researchgate.netmdpi.com

Supramolecular Chemistry and Molecular Recognition Studies of 3 Ethylsulfanyl Propan 1 Amine

Investigation of Non-Covalent Interactions and Self-Assembly Processes

The molecular structure of 3-(Ethylsulfanyl)propan-1-amine, featuring both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the sulfur atom), as well as a hydrophobic ethyl group, suggests a predisposition for engaging in a variety of non-covalent interactions. These interactions are the driving forces behind self-assembly processes, leading to the spontaneous organization of molecules into ordered supramolecular structures.

The primary amine group is capable of forming strong hydrogen bonds, acting as a donor to suitable acceptors. The sulfur atom of the thioether group, with its lone pairs of electrons, can function as a hydrogen bond acceptor. rsc.org This donor-acceptor capability within the same molecule could lead to intermolecular hydrogen bonding networks, potentially resulting in the formation of linear chains or more complex three-dimensional architectures. The stability of such S···H-N hydrogen bonds would be influenced by the geometry and the surrounding environment.